![molecular formula C10H22OSi B14595906 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol CAS No. 61077-66-5](/img/structure/B14595906.png)
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol is a chemical compound characterized by the presence of a trimethylsilyl group attached to a hexenol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a hydroxyl group attached to a hexene chain. The trimethylsilyl group imparts specific chemical properties to the compound, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol typically involves the reaction of hex-5-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:
Hex-5-en-3-ol+Trimethylsilyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 4-[(Trimethylsilyl)methyl]hex-5-en-3-one or 4-[(Trimethylsilyl)methyl]hex-5-en-3-al.
Reduction: Formation of 4-[(Trimethylsilyl)methyl]hexan-3-ol.
Substitution: Formation of various substituted hexenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving silicon-containing substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products.
Mécanisme D'action
The mechanism by which 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form stable bonds with other atoms, making it a useful protecting group in organic synthesis. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol can be compared with other similar compounds such as:
Tetramethylsilane: Lacks the hydroxyl group and hexene chain, making it less versatile in chemical reactions.
Trimethylsilyl chloride: Used as a reagent for introducing the trimethylsilyl group but does not have the same structural complexity.
Hex-5-en-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a trimethylsilyl group with a hexenol backbone, providing a balance of stability and reactivity that is valuable in various applications.
Propriétés
Numéro CAS |
61077-66-5 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
4-(trimethylsilylmethyl)hex-5-en-3-ol |
InChI |
InChI=1S/C10H22OSi/c1-6-9(10(11)7-2)8-12(3,4)5/h6,9-11H,1,7-8H2,2-5H3 |
Clé InChI |
GVKQKCWVOSWUAU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C[Si](C)(C)C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)
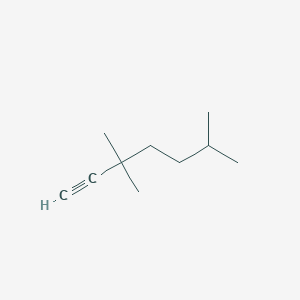
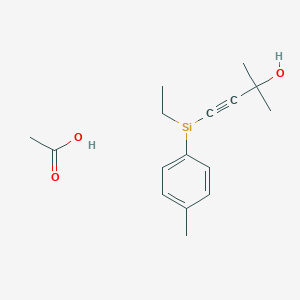

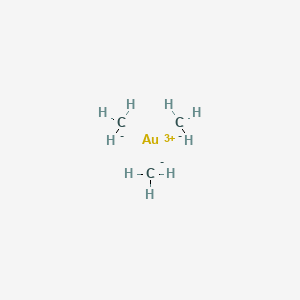
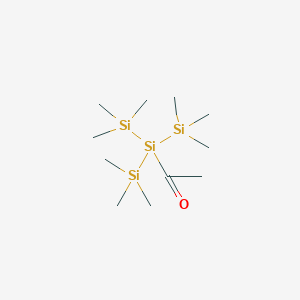
![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
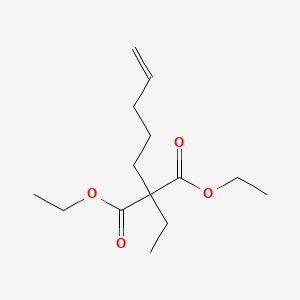
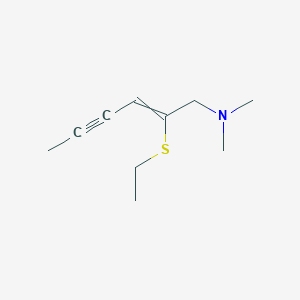
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
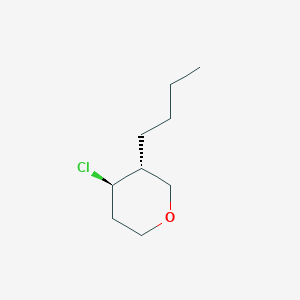
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)

